4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with aniline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Nitro derivatives and azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole and aniline derivatives.
Scientific Research Applications
4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antimalarial, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Antimalarial Activity: It can interfere with the life cycle of Plasmodium species by targeting specific enzymes or pathways.
Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-amine: Similar structure but lacks the aniline group.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains a benzoic acid group instead of an aniline group.
Dipyrone: A pyrazole derivative with analgesic and antipyretic properties.
Uniqueness
4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline is unique due to its dual pyrazole and aniline functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
1006348-74-8 |
---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.